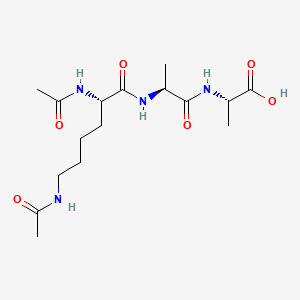

(Ac)2-L-Lys-D-Ala-D-Ala

Übersicht

Beschreibung

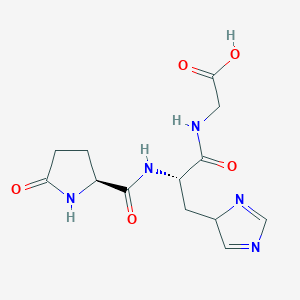

“(Ac)2-L-Lys-D-Ala-D-Ala” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . It is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .

Synthesis Analysis

The synthesis of “(Ac)2-L-Lys-D-Ala-D-Ala” involves the preferential cleavage of the compound . The empirical formula of the compound is C16H28N4O6, and it has a molecular weight of 372.42 .Molecular Structure Analysis

The molecular structure of “(Ac)2-L-Lys-D-Ala-D-Ala” is complex and involves various elements. The compound has an empirical formula of C16H28N4O6 . The structure of the compound is further processed into a mature form .Chemical Reactions Analysis

The chemical reactions involving “(Ac)2-L-Lys-D-Ala-D-Ala” are complex. The compound is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .Physical And Chemical Properties Analysis

“(Ac)2-L-Lys-D-Ala-D-Ala” is a powder with a peptide content of ≥85%. It is soluble in water at a concentration of 50 mg/mL, and it is clear and colorless .Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance Studies

(Ac)2-L-Lys-D-Ala-D-Ala: is structurally related to the terminal end of peptidoglycan precursors in bacterial cell walls. This similarity allows it to serve as a substrate analog in studies of antibiotic resistance, particularly for drugs like vancomycin that target cell wall synthesis . By understanding how bacteria evolve to resist such antibiotics, researchers can develop new strategies to combat antibiotic-resistant strains.

Enzyme Inhibition Analysis

This compound is used to investigate the mechanism of action of carboxypeptidases, enzymes that play a crucial role in modulating various biological processes. By acting as a substrate or inhibitor, (Ac)2-L-Lys-D-Ala-D-Ala helps in elucidating the enzyme’s specificity and function, which is vital for drug development .

Peptide Synthesis Research

As a peptide, (Ac)2-L-Lys-D-Ala-D-Ala is involved in the study of peptide synthesis mechanisms. It provides insights into the formation of peptide bonds and the stability of peptide chains, which is fundamental for the synthesis of therapeutic peptides and proteins .

Molecular Dynamics Simulations

The compound’s structure is utilized in molecular dynamics simulations to understand the folding and stability of peptides. These simulations help in predicting the three-dimensional structure of proteins and understanding the interactions at the molecular level .

Bronsted Base Chemistry

(Ac)2-L-Lys-D-Ala-D-Ala: functions as a Bronsted base, capable of accepting a hydron from a donor. This property is explored in studies of acid-base reactions in organic chemistry, providing a deeper understanding of reaction mechanisms and the design of synthetic pathways .

Ligand Binding Studies

The compound is also used in ligand binding studies to explore the interaction between peptides and their receptors. This research has implications for the design of peptide-based drugs that can mimic or inhibit natural ligands, offering therapeutic potential for various diseases .

Wirkmechanismus

Target of Action

The primary target of the compound (Ac)2-L-Lys-D-Ala-D-Ala is the penicillin-sensitive D-alanine carboxypeptidase . This enzyme plays a crucial role in bacterial cell wall biosynthesis, specifically in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .

Mode of Action

(Ac)2-L-Lys-D-Ala-D-Ala interacts with its target, the D-alanine carboxypeptidase, by acting as a substrate for the enzyme . The compound is a structural analog of the acyl-D-alanyl-D-alanine terminus of the pentapeptide side chains of nascent peptidoglycan . It binds to the active site of the enzyme, leading to the formation of an acylenzyme intermediate .

Biochemical Pathways

The action of (Ac)2-L-Lys-D-Ala-D-Ala affects the peptidoglycan biosynthesis pathway. By interacting with the D-alanine carboxypeptidase, it influences the cross-linking of peptidoglycan chains, which is the final step in cell wall biosynthesis . This interaction and the subsequent inhibition of the enzyme can disrupt the integrity of the bacterial cell wall.

Result of Action

The molecular and cellular effects of (Ac)2-L-Lys-D-Ala-D-Ala’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting the D-alanine carboxypeptidase, the compound prevents the proper formation and cross-linking of peptidoglycan chains. This can lead to a weakened cell wall and potentially, bacterial cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHGYLJIMMKSBR-BREBYQMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ac)2-L-Lys-D-Ala-D-Ala | |

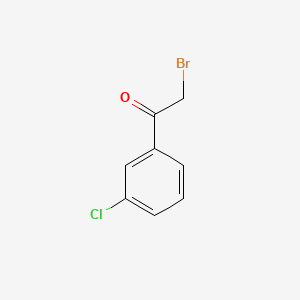

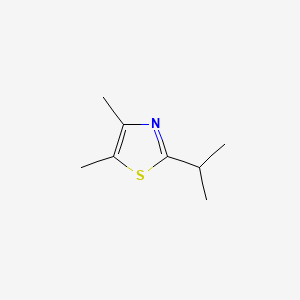

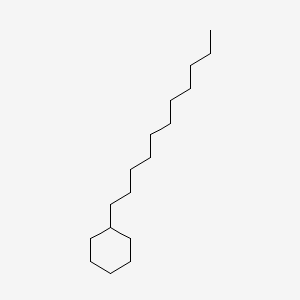

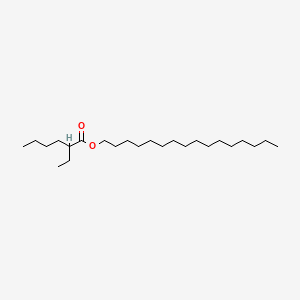

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)

![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)